molecular formula C15H8ClN3 B8656792 2-(4-Chloro-1,8-naphthyridin-2-yl)benzonitrile

2-(4-Chloro-1,8-naphthyridin-2-yl)benzonitrile

Cat. No. B8656792
M. Wt: 265.69 g/mol
InChI Key: IHVLIAZTRYFGPK-UHFFFAOYSA-N
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Patent
US08912216B2

Procedure details

To a slurry of 970 mg (3.42 mmol) 2-(4-chloro-[1,8]naphthyridin-2-yl)-benzamide in 10 ml dichloromethane 2.85 g (12.0 mmol) 1.26 g (5.27 mmol) methoxycarbonylsulfamoyl-triethylammonium hydroxide, inner salt, (Burgess reagent) was added. The reaction mixture was stirred for 4 hours at room temperature. The reaction mixture was partitioned between water and dichloromethane. The organic phase was dried over sodium sulfate and evaporated. The residue was crystallized from isopropanol yielding 2-(4-chloro-[1,8]naphthyridin-2-yl)-benzonitrile as colourless crystals; HPLC-MS: 1.94 min, [M+H] 266.
Quantity
970 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[N:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([C:12]2[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=2[C:14]([NH2:16])=O)[CH:3]=1.ClCCl.CC[N+](S(N=C(OC)[O-])(=O)=O)(CC)CC>>[Cl:1][C:2]1[C:11]2[C:6](=[N:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([C:12]2[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=2[C:14]#[N:16])[CH:3]=1

Inputs

Step One
Name
Quantity
970 mg
Type
reactant
Smiles
ClC1=CC(=NC2=NC=CC=C12)C1=C(C(=O)N)C=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[N+](CC)(CC)S(=O)(=O)N=C([O-])OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from isopropanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC(=NC2=NC=CC=C12)C1=C(C#N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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